REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)O1.Br[C:18]1[CH:19]=[CH:20][C:21]([CH3:25])=[C:22]([CH:24]=1)[NH2:23].C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1>[F:15][C:12]1[CH:11]=[CH:10][C:9]([C:18]2[CH:19]=[CH:20][C:21]([CH3:25])=[C:22]([NH2:23])[CH:24]=2)=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)F)C
|
Name
|
|
Quantity
|
1.87 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(N)C1)C
|
Name
|
tetrakis(triphenyl phosphine)palladium (0)
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cesium carbonate
|
Quantity
|
7.33 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure, and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to separate the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
The organic layer was then washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was separated
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC(=C(C=C1)C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |